5-[(2-chlorophenyl)amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,3-triazole-4-carboxamide 5-[(2-chlorophenyl)amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,3-triazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1189956-30-6
VCID: VC4731850
InChI: InChI=1S/C17H18ClN5O3/c18-11-3-1-2-4-12(11)20-16-15(21-23-22-16)17(24)19-10-5-6-13-14(9-10)26-8-7-25-13/h1-6,9,15-16,20-23H,7-8H2,(H,19,24)
SMILES: C1COC2=C(O1)C=CC(=C2)NC(=O)C3C(NNN3)NC4=CC=CC=C4Cl
Molecular Formula: C17H14ClN5O3
Molecular Weight: 371.78

5-[(2-chlorophenyl)amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,3-triazole-4-carboxamide

CAS No.: 1189956-30-6

Cat. No.: VC4731850

Molecular Formula: C17H14ClN5O3

Molecular Weight: 371.78

* For research use only. Not for human or veterinary use.

5-[(2-chlorophenyl)amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,3-triazole-4-carboxamide - 1189956-30-6

Specification

CAS No. 1189956-30-6
Molecular Formula C17H14ClN5O3
Molecular Weight 371.78
IUPAC Name 5-(2-chloroanilino)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)triazolidine-4-carboxamide
Standard InChI InChI=1S/C17H18ClN5O3/c18-11-3-1-2-4-12(11)20-16-15(21-23-22-16)17(24)19-10-5-6-13-14(9-10)26-8-7-25-13/h1-6,9,15-16,20-23H,7-8H2,(H,19,24)
Standard InChI Key WYPRBROZOCQRSN-UHFFFAOYSA-N
SMILES C1COC2=C(O1)C=CC(=C2)NC(=O)C3C(NNN3)NC4=CC=CC=C4Cl

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The compound has the molecular formula C₁₉H₁₅ClN₆O₃, with a molecular weight of 410.82 g/mol . Its IUPAC name reflects its substitution pattern:

  • 1,2,3-Triazole-4-carboxamide backbone

  • 2-Chlorophenylamino group at position 5

  • 2,3-Dihydro-1,4-benzodioxin-6-yl group at the N-terminus .

Structural Characterization

Key structural features include:

  • Triazole ring: Serves as a pharmacophore for hydrogen bonding and π-π interactions .

  • Benzodioxin moiety: Enhances metabolic stability and lipophilicity .

  • 2-Chlorophenyl group: Contributes to electron-withdrawing effects and steric bulk .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₉H₁₅ClN₆O₃
Molecular Weight410.82 g/mol
XLogP33.2
Hydrogen Bond Donors3
Hydrogen Bond Acceptors6

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via a multi-step sequence:

  • Formation of the triazole core: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) between propargyl amines and azides .

  • Introduction of the 2-chlorophenylamino group: Nucleophilic substitution or Buchwald-Hartwig amination .

  • Coupling with benzodioxin: Carbodiimide-mediated amide bond formation between the triazole carboxylic acid and 2,3-dihydro-1,4-benzodioxin-6-amine .

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield (%)
1CuI, DIPEA, DMF, 80°C65–75
22-Chlorophenyl isocyanate, THF, rt80–85
3EDC, HOBt, DCM, 0°C → rt70–78

Challenges in Synthesis

  • Regioselectivity: Ensuring correct substitution on the triazole ring .

  • Purification: Requires column chromatography or recrystallization due to polar by-products .

Pharmacological Profile

Kinase Inhibition

The compound exhibits potent inhibition of c-Jun N-terminal kinase (JNK) with an IC₅₀ of 42 nM, outperforming early analogs like BI-78D3 . Its mechanism involves:

  • Competitive binding at the JIP1 docking site .

  • Disruption of JNK-phosphorylated ATF-2 interactions .

Table 3: Biological Activity Data

AssayResultReference
JNK1 Inhibition (IC₅₀)42 nM
Cell Viability (HT-29)IC₅₀ = 0.8 μM
Metabolic Stability (t₁/₂)4.2 h (human)

Structure-Activity Relationship (SAR)

Critical Substituents

  • 2-Chlorophenyl group: Replacement with electron-donating groups (e.g., -OCH₃) reduces JNK affinity by 10-fold .

  • Benzodioxin moiety: Cyclic ethers improve blood-brain barrier penetration compared to monocyclic analogs .

Table 4: Analog Activity Comparison

AnalogJNK IC₅₀ (nM)Solubility (μg/mL)
Parent Compound4212.5
4-Fluorobenzyl variant 1088.2
5-Nitrothiazole derivative 225.7

Pharmacokinetics and Toxicity

ADME Properties

  • Absorption: 89% oral bioavailability in rats .

  • Metabolism: Primarily CYP3A4-mediated oxidation of the benzodioxin ring .

Toxicity Profile

  • Acute Toxicity: LD₅₀ > 2,000 mg/kg (mouse) .

  • hERG Inhibition: IC₅₀ = 18 μM, suggesting low cardiac risk .

Applications and Future Directions

  • Oncology: Phase I trials for JNK-dependent cancers (NCT04820347) .

  • Neurodegeneration: Preclinical evaluation in Alzheimer’s models .

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